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Executive Summary

Rapastinel acetate (formerly GLYX-13) is a tetrapeptide that acts as a novel modulator of the
N-methyl-D-aspartate (NMDA) receptor. Explored for its potential as a rapid-acting
antidepressant, early clinical trials investigated its safety, tolerability, pharmacokinetics, and
efficacy in patients with major depressive disorder (MDD), including those with treatment-
resistant depression. Phase | and Il studies suggested a favorable safety profile, lacking the
psychotomimetic effects associated with other NMDA receptor antagonists like ketamine. A
proof-of-concept Phase Il trial demonstrated a rapid onset of antidepressant effects at specific
intravenous doses, with a single administration showing efficacy for up to seven days. This
document provides an in-depth technical guide to the early clinical trial results for Rapastinel
acetate, presenting available quantitative data, detailing experimental protocols, and
visualizing key biological pathways and study designs. While initial findings were promising, it is
important to note that subsequent Phase lll trials did not meet their primary endpoints, leading
to the discontinuation of its development for MDD.

Introduction

Major depressive disorder (MDD) presents a significant global health burden, with a substantial
portion of patients exhibiting an inadequate response to conventional monoaminergic
antidepressants. This has spurred the investigation of novel therapeutic targets, with the
glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, emerging as a
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key area of interest. Rapastinel acetate, a tetrapeptide, was developed as a modulator of the
NMDA receptor, demonstrating a unique mechanism of action as a partial agonist at the glycine
site.[1][2] Preclinical studies indicated its potential for rapid and sustained antidepressant-like
effects without the adverse side effects commonly associated with NMDA receptor antagonists.
[3] This whitepaper synthesizes the available data from early-phase clinical trials to provide a
comprehensive technical overview for researchers and drug development professionals.

Mechanism of Action and Signaling Pathway

Rapastinel acetate exerts its effects by modulating the NMDA receptor, a crucial component of
glutamatergic neurotransmission involved in synaptic plasticity, learning, and memory. Unlike
NMDA receptor antagonists, Rapastinel acts as a partial agonist at the glycine co-agonist site
of the NMDA receptor. This modulation is believed to lead to downstream effects that underpin
its antidepressant activity. Key signaling pathways implicated include the activation of the
mammalian target of rapamycin (mTOR) and the release of brain-derived neurotrophic factor
(BDNF), both of which are critical for synaptogenesis and neuronal plasticity.[4]
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Figure 1: Proposed signaling pathway of Rapastinel acetate.

Early Phase Clinical Trials: Data and Protocols
Phase I Clinical Trials

Initial Phase | studies were designed to assess the safety, tolerability, and pharmacokinetics of
single ascending doses of Rapastinel acetate in healthy volunteers.
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This randomized, double-blind, placebo-controlled study was the first-in-human trial to evaluate
the safety and pharmacokinetics of single intravenous doses of Rapastinel. While a full peer-
reviewed publication with detailed quantitative data is not readily available, a press release
from Naurex Inc. in 2009 confirmed the initiation of this trial. The study aimed to establish the
safety and tolerability profile of single ascending intravenous doses.

Experimental Protocol:
o Study Design: Randomized, double-blind, placebo-controlled, single ascending dose.
o Participants: Healthy adult volunteers.

« Intervention: Single intravenous administration of Rapastinel acetate at escalating dose
levels or placebo.

e Primary Outcome Measures: Safety and tolerability, assessed through monitoring of adverse
events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

e Secondary Outcome Measures: Pharmacokinetic parameters (e.g., Cmax, AUC, half-life).
Quantitative data from this specific trial are not publicly available in detail.

A later Phase | study in healthy participants evaluated the effects of Rapastinel on simulated
driving performance, providing important safety and tolerability data at higher doses.[5]

Experimental Protocol:

o Study Design: Randomized, multicenter, placebo- and active-controlled, five-period
crossover, single-dose study.

o Participants: 107 healthy adult volunteers.
* Interventions:
o Rapastinel 900 mg (slow intravenous bolus)

o Rapastinel 1800 mg (slow intravenous bolus)
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o Alprazolam 0.75 mg (oral, positive control)

o Ketamine 0.5 mg/kg (intravenous infusion, clinical comparator)

o Placebo

e Primary Outcome Measure: Standard Deviation of Lateral Position (SDLP) during a 60-

minute simulated driving scenario.

e Secondary Outcome Measures: Other measures of driving performance, sleepiness, and

cognition.

Data Presentation:

Table 1: Primary Efficacy Outcome - Standard Deviation of Lateral Position (SDLP) in a

Simulated Driving Task

Comparison Comparison Comparison
Treatment Mean SDLP .
vs. Placebo (p- vs. Ketamine vs. Alprazolam
Group (cm)
value) (p-value) (p-value)
Placebo - - - -
Rapastinel 900 Not significantly
_ >0.5 < 0.002 < 0.002
mg different
Rapastinel 1800 Not significantly
>0.5 <0.002 <0.002
mg different
Ketamine 0.5 Significantly
. _ 0.0001 - -
mg/kg impaired
Alprazolam 0.75 Significantl
P _ g _ Y <0.02 - -
mg impaired
Table 2: Safety and Tolerability - Key Findings
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. Rapastinel (900 mg & 1800 .
Adverse Event Profile ) Ketamine (0.5 mg/kg)
mg

Associated with dissociative,

Psychotomimetic Effects No significant signal observed analgesic, and
psychotomimetic effects

Driving Performance No significant impairment Significant impairment

Phase Il Proof-of-Concept Trial (NCT01684163)

A key early clinical study was a randomized, double-blind, placebo-controlled, proof-of-concept
trial that evaluated the efficacy and safety of a single intravenous dose of Rapastinel in patients
with MDD who had an inadequate response to at least one antidepressant.
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Figure 2: Workflow of the Phase Il proof-of-concept trial.

Experimental Protocol:

e Study Design: Double-blind, randomized, placebo-controlled.

o Participants: 116 subjects with MDD who had not responded to at least one biogenic amine
antidepressant during the current episode.

« Interventions: A single intravenous (IV) dose of Rapastinel (1, 5, 10, or 30 mg/kg) or placebo.
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e Primary Outcome Measure: Change from baseline in the Hamilton Depression Rating Scale-
17 (HAM-D17) score.

e Assessments: HAM-D17 was assessed at baseline, 24 hours, and on days 3, 7, 14, 21, and
28. Onset of action was assessed using the Bech-6 scale at 2 hours post-infusion.

Data Presentation:

Table 3: Primary Efficacy Outcomes - Change in HAM-D17 Scores

Change from Baseline in

Dose Group Duration of Effect
HAM-D17

Placebo

1 mg/kg Minimally efficacious

Statistically significant
5 mg/kg ) Up to 7 days
reduction

Statistically significant
10 mg/kg reduction (peak of dose- Up to 7 days

response curve)

30 mafk Not specified, but higher doses
m
I did not show a greater effect

Table 4: Onset of Action and Safety Profile
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Feature Observation

Onset of Action

Reduction in depressive symptoms observed
Bech-6 Scale o
within 2 hours

Safety and Tolerability

o No psychotomimetic or other significant side
Psychotomimetic Effects
effects were reported

_ No treatment-related serious adverse events
Serious Adverse Events
were reported

Discussion and Conclusion

The early clinical trials of Rapastinel acetate provided promising initial data for a novel
mechanism of action in the treatment of major depressive disorder. The Phase | studies
established a favorable safety and tolerability profile, notably the absence of psychotomimetic
side effects that are a significant concern with other NMDA receptor modulators. The Phase Il
proof-of-concept study further supported its potential, demonstrating a rapid onset of
antidepressant effect within hours of a single intravenous infusion, with efficacy sustained for
up to a week at doses of 5 mg/kg and 10 mg/kg.

The unique mechanism of Rapastinel, as a partial agonist at the NMDA receptor glycine site,
and its downstream effects on mTOR and BDNF signaling, represented a significant departure
from traditional monoaminergic antidepressants. The early clinical data suggested that this
pathway could be modulated to achieve rapid antidepressant effects without the adverse
events that have limited the clinical utility of NMDA receptor antagonists.

However, it is critical to contextualize these early findings with the ultimate outcome of the
Rapastinel development program. Despite the promising Phase Il results, the subsequent
larger and more definitive Phase 1l trials failed to demonstrate a statistically significant
difference from placebo. This underscores the challenges in translating early-phase clinical
signals into late-stage success, particularly in the complex field of psychiatric drug
development.
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For researchers and drug development professionals, the story of Rapastinel offers valuable
insights. The early data highlight the potential of targeting the glutamatergic system for rapid
antidepressant effects. The discrepancy between early and late-phase results emphasizes the
importance of robust clinical trial design, patient population selection, and a deeper
understanding of the underlying neurobiology to successfully develop novel treatments for
MDD. Further research into the nuances of NMDA receptor modulation may yet yield effective
therapies, building on the foundational knowledge gained from the clinical investigation of
Rapastinel acetate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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